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Compound of Interest

Compound Name:
3-(Hydroxymethyl)quinolin-2(1H)-

one

Cat. No.: B1303904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(Hydroxymethyl)quinolin-2(1H)-one. Due to the limited availability of direct

experimental spectra in public databases, this document presents a combination of predicted

and comparative spectroscopic data to facilitate its identification and characterization. The

information is intended for researchers, scientists, and professionals involved in drug

development and related fields.

Chemical Structure and Properties
Chemical Name: 3-(Hydroxymethyl)quinolin-2(1H)-one Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol CAS Number: 90097-45-3[1]

Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 3-(Hydroxymethyl)quinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise experimental NMR data for 3-(Hydroxymethyl)quinolin-2(1H)-one is not readily

available in the surveyed literature. However, predicted ¹H and ¹³C NMR data provide valuable

insights into its structural features. These predictions are based on computational models and

analysis of structurally related quinolinone derivatives.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.5 - 11.5 br s 1H N-H

~7.8 - 8.0 s 1H H4

~7.2 - 7.6 m 4H Ar-H (H5, H6, H7, H8)

~4.6 s 2H -CH₂-

~3.5 - 4.0 t 1H -OH

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. The broad singlet for the N-H proton is characteristic of quinolin-2(1H)-ones.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~163 C2 (C=O)

~138 C8a

~131 C4a

~130 C7

~128 C4

~122 C5

~120 C6

~115 C8

~114 C3

~60 -CH₂OH

Note: The assignments are based on computational predictions and comparison with known

quinolinone derivatives.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-(Hydroxymethyl)quinolin-2(1H)-one is not available.

However, the characteristic absorption bands can be inferred from the functional groups

present in the molecule and by comparison with the spectra of related quinoline and

quinolinone compounds.[3][4][5]

Table 3: Expected Infrared Absorption Bands
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Frequency (cm⁻¹) Vibration Functional Group

3400 - 3200 O-H stretch (broad) Hydroxyl (-OH)

3200 - 3000 N-H stretch Amide (lactam)

3100 - 3000 C-H stretch (aromatic) Aromatic ring

2950 - 2850 C-H stretch (aliphatic) Methylene (-CH₂-)

1680 - 1650 C=O stretch Amide (lactam)

1620 - 1580 C=C stretch Aromatic ring

1480 - 1400 C-C stretch Aromatic ring

1200 - 1000 C-O stretch Primary alcohol

Mass Spectrometry (MS)
Specific experimental mass spectrometry data for 3-(Hydroxymethyl)quinolin-2(1H)-one is

not documented in the searched literature. The expected molecular ion peak and potential

fragmentation patterns can be predicted based on its structure.

Table 4: Predicted Mass Spectrometry Data

m/z Ion Notes

175 [M]⁺ Molecular ion

157 [M-H₂O]⁺
Loss of water from the

hydroxymethyl group

146 [M-CHO]⁺ Loss of a formyl radical

128 [M-H₂O-CO]⁺
Subsequent loss of carbon

monoxide

Note: The fragmentation pattern can be influenced by the ionization technique used.[6][7]

Experimental Protocols
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The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 3-(Hydroxymethyl)quinolin-2(1H)-one, based on established methods for similar

compounds.

Synthesis
3-(Hydroxymethyl)quinolin-2(1H)-one can be synthesized from 2-chloroquinoline-3-

carbaldehyde. The synthesis involves two main steps:

Hydrolysis of 2-chloroquinoline-3-carbaldehyde to 3-formylquinolin-2(1H)-one:

2-chloroquinoline-3-carbaldehyde is refluxed in an acidic aqueous solution (e.g., 70%

acetic acid).

The reaction mixture is then neutralized to precipitate the product, 3-formylquinolin-2(1H)-

one.

Reduction of the formyl group:

3-formylquinolin-2(1H)-one is dissolved in a suitable solvent like methanol.

A reducing agent, such as sodium borohydride (NaBH₄), is added in portions.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed.

The solvent is removed under reduced pressure, and the crude product is purified,

typically by recrystallization or column chromatography.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

Data Acquisition:
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For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is recorded and subtracted from the sample spectrum.

Data Processing: The resulting spectrum shows the transmittance or absorbance of infrared

radiation as a function of wavenumber.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the resulting ions is measured. For fragmentation studies, tandem mass

spectrometry (MS/MS) can be performed.

Data Processing: The resulting mass spectrum shows the relative abundance of ions at

different m/z values.
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Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 3-(Hydroxymethyl)quinolin-2(1H)-one.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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